tert-butyl 4-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common approach starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions including alkylation, amination, and esterification to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
tert-Butyl 4-(2-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: A precursor in the synthesis of fentanyl analogues.
Uniqueness
tert-Butyl 4-(2-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, pyrazole moiety, and tert-butyl ester group. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[2-(2-pyrazol-1-ylethoxy)ethylamino]ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O4/c1-19(2,3)27-18(25)22-10-5-16(6-11-22)15-17(24)20-8-13-26-14-12-23-9-4-7-21-23/h4,7,9,16H,5-6,8,10-15H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQZYOGLMYZVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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